An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate, a compound of interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, namely its exact mass and molecular weight, and provide a detailed, field-proven protocol for its synthesis and characterization. This document is designed to equip researchers with the foundational knowledge and practical insights necessary for the successful application of this molecule in their work.
Core Molecular Attributes
Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is a derivative of salicylic acid, featuring a methyl ester and a tert-butoxycarbonyl (Boc) protected amine. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Molecular Structure and Formula
The chemical structure of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is key to understanding its properties. The molecule consists of a central benzene ring substituted with a hydroxyl group at the 2-position, a methyl ester at the 1-position, and a Boc-protected amino group at the 5-position.
Based on this structure, the molecular formula is determined to be C₁₂H₁₅NO₅ .
Exact Mass and Molecular Weight
A precise understanding of a molecule's mass is critical for its identification and characterization, particularly in mass spectrometry-based analyses.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₅ | - |
| Exact Mass | 253.0950 g/mol | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
The exact mass is the calculated mass of a molecule based on the most abundant isotope of each element. The molecular weight is the weighted average of the masses of the molecule's isotopes. These values are fundamental for high-resolution mass spectrometry and for stoichiometric calculations in chemical reactions.
Synthesis and Characterization Workflow
The synthesis of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is typically achieved through a two-step process starting from a commercially available precursor. The following workflow outlines a reliable method for its preparation and subsequent analytical confirmation.
Figure 1: A representative workflow for the synthesis and characterization of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate.
Experimental Protocol: N-tert-Butoxycarbonylation
This protocol details the synthesis of the target compound from its precursor, Methyl 5-amino-2-hydroxybenzoate. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for the introduction of the Boc protecting group onto an amine.[2]
Materials:
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Methyl 5-amino-2-hydroxybenzoate
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or another suitable base
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Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Dissolution: In a round-bottom flask, dissolve Methyl 5-amino-2-hydroxybenzoate (1 equivalent) in the chosen solvent (e.g., DCM).
-
Base Addition: Add the base (e.g., triethylamine, 1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.
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Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For Boc-protected amines, electrospray ionization (ESI) is a common technique. It is important to note that the Boc group can be labile under certain MS conditions and may lead to fragmentation.[3][4]
Expected Observations:
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Molecular Ion Peak [M+H]⁺: The protonated molecule should be observed at an m/z corresponding to the exact mass plus the mass of a proton (254.1023).
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Sodium Adduct [M+Na]⁺: A sodium adduct may also be observed at an m/z corresponding to the exact mass plus the mass of a sodium ion (276.0842).
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Fragment Ion: A characteristic fragment corresponding to the loss of the tert-butyl group (C₄H₉) or the entire Boc group (C₅H₉O₂) may be observed.
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. The ¹H NMR spectrum of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is expected to show distinct signals for each type of proton.
Expected ¹H NMR Signals:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (Boc group) | ~1.5 | Singlet | 9H |
| Methyl (Ester group) | ~3.9 | Singlet | 3H |
| Aromatic Protons | ~7.0 - 8.0 | Multiplets | 3H |
| Amine (NH) | Variable | Broad Singlet | 1H |
| Hydroxyl (OH) | Variable | Broad Singlet | 1H |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
The presence of a large singlet integrating to nine protons around 1.5 ppm is a definitive indicator of the successful incorporation of the Boc protecting group.[5]
Conclusion
This guide has provided a detailed technical overview of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate, focusing on its exact mass, molecular weight, and a reliable methodology for its synthesis and characterization. For researchers in the fields of medicinal chemistry and drug development, a thorough understanding of these fundamental properties is paramount for the successful design and execution of their synthetic strategies. The provided protocols and analytical insights are intended to serve as a valuable resource to facilitate the use of this versatile chemical building block in the advancement of scientific discovery.
References
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PubChem. Compound Summary for CID 44719556, C12H15NO5. National Center for Biotechnology Information. [Link]
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Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]
-
Wenschuh, H., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 547-556. [Link]
-
Tanaka, Y., et al. (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 33(2), 349-355. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Methyl 5-tert-butyl-2-hydroxybenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. d-nb.info [d-nb.info]
- 5. 52888-72-9|Methyl 5-(tert-butyl)-2-hydroxybenzoate|BLD Pharm [bldpharm.com]
